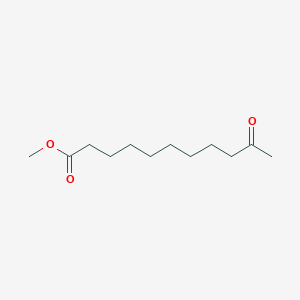
Methyl 10-oxoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-oxoundecanoate is a useful research compound. Its molecular formula is C12H22O3 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methyl 10-oxoundecanoate serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. The compound's electrophilic double bond allows it to undergo nucleophilic additions, making it suitable for creating complex organic molecules. For instance, reactions with dimethyl malonate and acetylacetone yield Michael adducts with high yields (88–99%) .
Biological Activities
Research indicates that this compound exhibits potential biological activities, such as antimicrobial and antifungal properties. Studies have shown that it can disrupt cell membranes, leading to cell death in certain pathogens. This makes it a candidate for developing new antimicrobial agents.
Industrial Applications
In industrial settings, this compound is employed as a precursor for the synthesis of polyesters and polyamides. Its derivatives can also be used to create surfactants and lubricants, contributing to the production of biodegradable materials . The ability to modify its structure allows for the design of materials with tailored properties for specific applications.
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the use of this compound in synthesizing a novel class of anti-inflammatory drugs. The compound was reacted with various nucleophiles to produce derivatives that showed significant biological activity against inflammatory pathways .
Case Study 2: Biodegradable Polymers
Research conducted on the incorporation of this compound into polymer matrices revealed its potential to enhance biodegradability while maintaining mechanical strength. This property is particularly valuable in developing sustainable materials for packaging applications .
Eigenschaften
CAS-Nummer |
18993-09-4 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
methyl 10-oxoundecanoate |
InChI |
InChI=1S/C12H22O3/c1-11(13)9-7-5-3-4-6-8-10-12(14)15-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
TXRMRSKJQBFMRQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCC(=O)OC |
Kanonische SMILES |
CC(=O)CCCCCCCCC(=O)OC |
Key on ui other cas no. |
18993-09-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















